molecular formula C15H18N4O2S2 B2931525 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide CAS No. 1251703-11-3

4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2931525
CAS No.: 1251703-11-3
M. Wt: 350.46
InChI Key: ZFMRAOQKGMDNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide is a complex organic compound with a molecular formula of C15H18N4O2S2 and a molecular weight of 350.46 g/mol. This compound belongs to the isothiazole class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide typically involves multiple steps, starting with the construction of the isothiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isothiazole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its unique structure may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The isothiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 4-Amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide: Similar structure but lacks the methylthio group.

  • 4-Amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide: Similar structure but with different substituents on the benzyl group.

Uniqueness: The presence of the methylthio group in this compound distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-amino-3-N-ethyl-5-N-[(4-methylsulfanylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-3-17-14(20)12-11(16)13(23-19-12)15(21)18-8-9-4-6-10(22-2)7-5-9/h4-7H,3,8,16H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRAOQKGMDNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.